2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride is a compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and an ethan-1-amine side chain, making it a versatile molecule in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the cycloaddition of pyridine N-imine with alkynyl compounds followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of solvents like dichloroethane and catalysts such as palladium complexes to facilitate the cycloaddition and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethan-1-amine side chain can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethan-1-amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with molecular targets such as kinases. It acts as an ATP-competitive inhibitor, binding to the active site of kinases and preventing the phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their antitumor and anti-inflammatory activities.
Pyrazolo[3,4-d]pyrimidines: Used as kinase inhibitors with potential anticancer applications.
Phenylpyrazoles: Studied for their antimicrobial and insecticidal properties.
Uniqueness
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H13Cl2N3 |
---|---|
Molekulargewicht |
234.12 g/mol |
IUPAC-Name |
2-pyrazolo[1,5-a]pyridin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c10-5-4-8-7-11-12-6-2-1-3-9(8)12;;/h1-3,6-7H,4-5,10H2;2*1H |
InChI-Schlüssel |
CFJDLNCPCIFMTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2C=C1)CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.